molecular formula C10H15NO B13582854 (6-Tert-butylpyridin-2-yl)methanol

(6-Tert-butylpyridin-2-yl)methanol

Cat. No.: B13582854
M. Wt: 165.23 g/mol
InChI Key: ZTOVDWLNTBSBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Tert-butylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol It is characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Tert-butylpyridin-2-yl)methanol typically involves the reaction of 6-tert-butylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Tert-butylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: (6-Tert-butylpyridin-2-yl)carboxylic acid.

    Reduction: (6-Tert-butylpyridin-2-yl)methane.

    Substitution: Depending on the nucleophile, various substituted pyridines.

Scientific Research Applications

(6-Tert-butylpyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Tert-butylpyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    6-Tert-butylpyridine:

Uniqueness

(6-Tert-butylpyridin-2-yl)methanol is unique due to the combination of the tert-butyl and hydroxymethyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(6-tert-butylpyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3

InChI Key

ZTOVDWLNTBSBLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.